molecular formula C3H4FI B13481016 2-Fluoro-3-iodoprop-1-ene

2-Fluoro-3-iodoprop-1-ene

Cat. No.: B13481016
M. Wt: 185.97 g/mol
InChI Key: IEOCBGRKOZRONB-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodoprop-1-ene is a halogenated alkene with the molecular formula C₃H₃FI, featuring a fluorine atom at position 2 and an iodine atom at position 3 on the propene backbone. This compound is of interest in synthetic organic chemistry due to the distinct electronic and steric effects imparted by its halogen substituents. The iodine atom, with its large atomic radius and polarizability, enhances leaving-group reactivity in substitution reactions, while the fluorine atom contributes strong electronegativity, influencing bond stability and regioselectivity.

Properties

Molecular Formula

C3H4FI

Molecular Weight

185.97 g/mol

IUPAC Name

2-fluoro-3-iodoprop-1-ene

InChI

InChI=1S/C3H4FI/c1-3(4)2-5/h1-2H2

InChI Key

IEOCBGRKOZRONB-UHFFFAOYSA-N

Canonical SMILES

C=C(CI)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodoprop-1-ene typically involves halogenation reactions. One common method is the addition of iodine and fluorine to propene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of 2-Fluoro-3-iodoprop-1-ene may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alkenes, while addition reactions can produce dihalogenated alkanes .

Scientific Research Applications

2-Fluoro-3-iodoprop-1-ene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodoprop-1-ene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can lead to various chemical transformations and biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest structural analog identified in the provided evidence is 2-chloro-3-fluoroprop-1-ene (CAS 32804-07-2) . Below, we compare these two compounds based on molecular properties, reactivity, and safety profiles.

Table 1: Structural and Physical Properties
Property 2-Fluoro-3-iodoprop-1-ene 2-Chloro-3-fluoroprop-1-ene
Molecular Formula C₃H₃FI C₃H₄ClF
Molecular Weight (g/mol) 199.96 110.51
Halogen Substituents F (C2), I (C3) Cl (C2), F (C3)
CAS Number Not reported in evidence 32804-07-2
Key Differences in Reactivity

Leaving-Group Ability : The iodine atom in 2-fluoro-3-iodoprop-1-ene is a superior leaving group compared to chlorine in 2-chloro-3-fluoroprop-1-ene due to its larger size and lower bond dissociation energy (C–I ≈ 234 kJ/mol vs. C–Cl ≈ 339 kJ/mol) . This makes the former more reactive in nucleophilic substitution or elimination reactions.

Electronegativity Effects : The fluorine atom in both compounds increases the electrophilicity of adjacent carbons. However, the electron-withdrawing effect of iodine (via polarizability) may further stabilize transition states in specific reaction pathways.

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